2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] dihydrochloride
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Overview
Description
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride typically involves the condensation of piperidine derivatives with quinoline derivatives under controlled conditions. One common method includes the reaction of 1-benzyl-4-piperidone with quinoline derivatives in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives with altered functional groups.
Scientific Research Applications
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of spiro compounds.
Quinoline N-oxides: Products of oxidation reactions involving quinoline derivatives.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with similar structural features.
Uniqueness
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] dihydrochloride is unique due to its specific spiro junction and the combination of piperidine and quinoline rings. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H20Cl2N2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,4'-piperidine];dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12-11(3-1)9-13(10-15-12)5-7-14-8-6-13;;/h1-4,14-15H,5-10H2;2*1H |
InChI Key |
WAPVVGFFQAGYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3NC2.Cl.Cl |
Origin of Product |
United States |
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